![molecular formula C19H16N4O4 B2681821 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251574-66-9](/img/structure/B2681821.png)

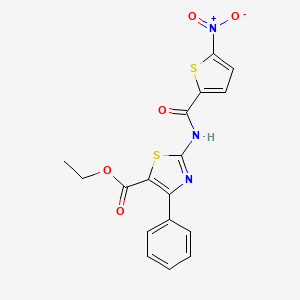

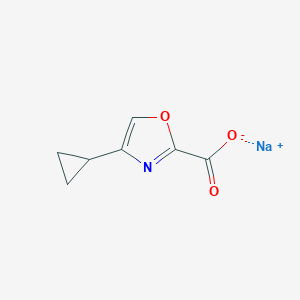

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule. It has been mentioned in the context of Pd-catalyzed asymmetric intramolecular aryl C−O bond formation . The compound is also related to the synthesis of Doxazosin .

Synthesis Analysis

The synthesis of related compounds has been discussed in several papers. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C−O coupling of 2-(2-halophenoxy)-propane-1,3-diols was developed . Another approach involved the use of 2,3-dihydroxybenzoic acid as an initial material .Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The structure includes a 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl group, a 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl group, and a methanone group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed asymmetric intramolecular aryl C−O bond formation , alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound acts as an antagonist to the alpha-2C adrenoceptor . By blocking this receptor, it prevents the normal feedback inhibition of neurotransmitter release, leading to an increase in the release of these neurotransmitters .

Biochemical Pathways

The antagonistic action of this compound on the alpha-2C adrenoceptor affects the adrenergic signaling pathway . This can lead to increased levels of cyclic AMP, enhanced activation of protein kinase A, and ultimately increased neurotransmitter release .

Result of Action

The result of the action of this compound is an increase in the release of neurotransmitters. This can lead to enhanced neuronal activity and could potentially be used for the treatment and/or prophylaxis of sleep-related breathing disorders, preferably obstructive and central sleep apneas and snoring .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-19(16-11-25-14-6-1-2-7-15(14)26-16)23-9-12(10-23)18-21-17(22-27-18)13-5-3-4-8-20-13/h1-8,12,16H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMYWZYTNVSGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methoxy-2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2681745.png)

![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)

![3-Methyl-5-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2681751.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2681753.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681756.png)

![1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2681759.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681760.png)